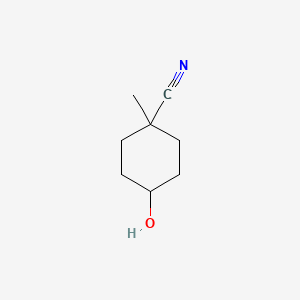
(E)-1-metil-3-(2-(tiofeno-2-il)vinil)quinoxalin-2(1H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoxalin-2(1H)-ones has been achieved through various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization . A gradual shift from metal-catalyzed to metal-free methodologies has been observed in recent years .
Molecular Structure Analysis
The molecular formula of 1-methyl-3-[(E)-2-thiophen-2-ylethenyl]quinoxalin-2-one is C15H12N2OS. Its molecular weight is 268.33.
Chemical Reactions Analysis
The direct C–H multifunctionalization of quinoxalin-2(1H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile . This includes reaction methods for the simultaneous introduction of C–C bonds and C–R F /C/O/N/Cl/S/D bonds into quinoxalin-2(1H)-ones and their reaction mechanisms .
Aplicaciones Científicas De Investigación
Actividad Antifibrótica
El compuesto, al ser un derivado del tiofeno, podría tener potencialmente actividad antifibrótica . El tiofeno y sus derivados sustituidos son conocidos por poseer una amplia gama de propiedades terapéuticas, incluidas las actividades antifibróticas .
Actividad Antimicrobiana
El compuesto podría tener potencialmente actividad antimicrobiana. Un nuevo bacteriófago llamado FAb1656-2 y su endolisina mostraron una actividad antibacteriana significativa contra Acinetobacter baumannii multirresistente a los fármacos .
Actividad Antiinflamatoria
Los compuestos que contienen el núcleo de tiofeno, como el que se menciona, muestran diversas actividades como agentes antiinflamatorios .
Actividad Anticancerígena
Se sabe que los derivados del tiofeno exhiben diversos tipos de actividades biológicas y farmacéuticas, incluidas las propiedades anticancerígenas .
Aplicaciones en la Ciencia de Materiales
Los derivados del tiofeno se utilizan en la química industrial y la ciencia de los materiales como inhibidores de la corrosión . Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos .
Direcciones Futuras
The future development of reactions of quinoxalin-2(1H)-ones includes the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials, asymmetric synthesis, and other areas .
Propiedades
IUPAC Name |
1-methyl-3-[(E)-2-thiophen-2-ylethenyl]quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-17-14-7-3-2-6-12(14)16-13(15(17)18)9-8-11-5-4-10-19-11/h2-10H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWULAKOQBOVIMY-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[2-methyl-4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butan-2-yl]carbamate](/img/structure/B2442455.png)

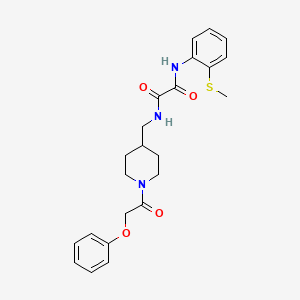
![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2442458.png)
![5-[(E)-2-[6-[2-Methoxyethyl(methyl)amino]pyridin-3-yl]ethenyl]pyrazine-2-carbonitrile](/img/structure/B2442460.png)
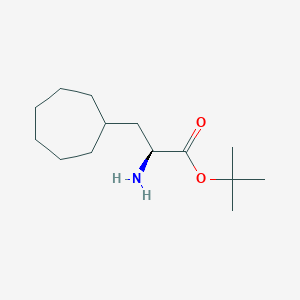
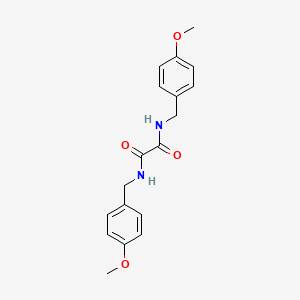


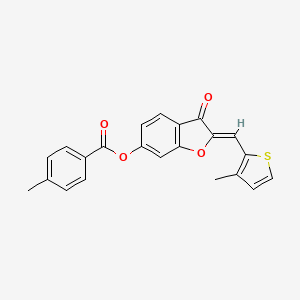
![1-(2,5-Dimethylphenyl)-2-[(propan-2-yl)amino]ethan-1-ol](/img/structure/B2442469.png)
![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6(5H)-one](/img/structure/B2442473.png)
